5-[(4-Methoxyphenyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Description
5-[(4-Methoxyphenyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring:
- A 1,3-oxazole core substituted with a carbonitrile group at position 2.
- A 4-methoxyphenylamino moiety at position 3.
- A furan-2-yl group at position 2, further substituted with a 4-methylphenoxymethyl chain.
Properties
IUPAC Name |
5-(4-methoxyanilino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-15-3-7-18(8-4-15)28-14-19-11-12-21(29-19)23-26-20(13-24)22(30-23)25-16-5-9-17(27-2)10-6-16/h3-12,25H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUMQNFQMXCXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NC4=CC=C(C=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(4-Methoxyphenyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and subsequent functionalization with various substituents. The detailed synthetic pathway can be summarized as follows:
- Formation of the Oxazole Ring : The initial step involves the reaction of appropriate amino acids with carbonitriles to form the oxazole structure.
- Substitution Reactions : Subsequent reactions introduce methoxy and methylphenoxy groups at specific positions on the furan and phenyl rings.
- Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds containing oxazole moieties have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 10.0 | Inhibition of cell cycle progression |
Immunomodulatory Effects
The compound has also demonstrated immunomodulatory effects in vitro. It was found to inhibit the proliferation of human peripheral blood lymphocytes and mouse splenocytes induced by phytohemagglutinin A and lipopolysaccharide, respectively. This suggests potential applications in treating autoimmune disorders.
Antiviral Activity
In addition to its anticancer properties, the compound has shown antiviral activity against human herpes virus type 1 (HHV-1). Studies indicate that it inhibits viral replication in cultured cells, suggesting a mechanism that may involve interference with viral entry or replication processes.
Case Study 1: Antitumor Efficacy
A study published in Pharmaceutical Research examined the efficacy of various oxazole derivatives, including our compound, on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with histological analysis revealing increased apoptosis in treated tumors.
Case Study 2: Immunomodulation
Research conducted on mice models demonstrated that treatment with the compound led to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This finding supports its potential use as an anti-inflammatory agent in conditions characterized by excessive immune activation.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : It alters cytokine production profiles, which may help in managing inflammatory responses.
- Viral Replication Inhibition : The specific interaction with viral proteins or pathways disrupts the lifecycle of viruses like HHV-1.
Comparison with Similar Compounds
Structural Analog: Fluorobenzylamino Derivative
Compound: 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile .
- Key Differences: Amino Substituent: 4-Fluorobenzylamino vs. 4-methoxyphenylamino in the target. Furan Side Chain: 4-Methoxyphenoxymethyl vs. 4-methylphenoxymethyl.
- Molecular Formula : C₂₃H₁₈FN₃O₄ (MW: 419.41 g/mol).
- The 4-methylphenoxy group in the target may increase lipophilicity relative to 4-methoxyphenoxy.
Oxazole-Carbonitrile Derivatives with Varied Substituents
Compound: 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile .
- Key Differences: Amino Group: A dimethoxyphenethyl chain replaces the methoxyphenylamino group. Furan Absence: The furan moiety is substituted with a 2-methoxyphenoxymethyl group.
- Molecular Formula : C₂₂H₂₃N₃O₅ (MW: 409.44 g/mol).
- Implications: Ortho-methoxy groups may introduce steric hindrance, altering binding interactions.
Data Table: Comparative Analysis
Key Research Findings
- Substituent Effects: Electron-withdrawing groups (e.g., fluorine, carbonitrile) improve stability but may reduce solubility.
- Synthetic Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
